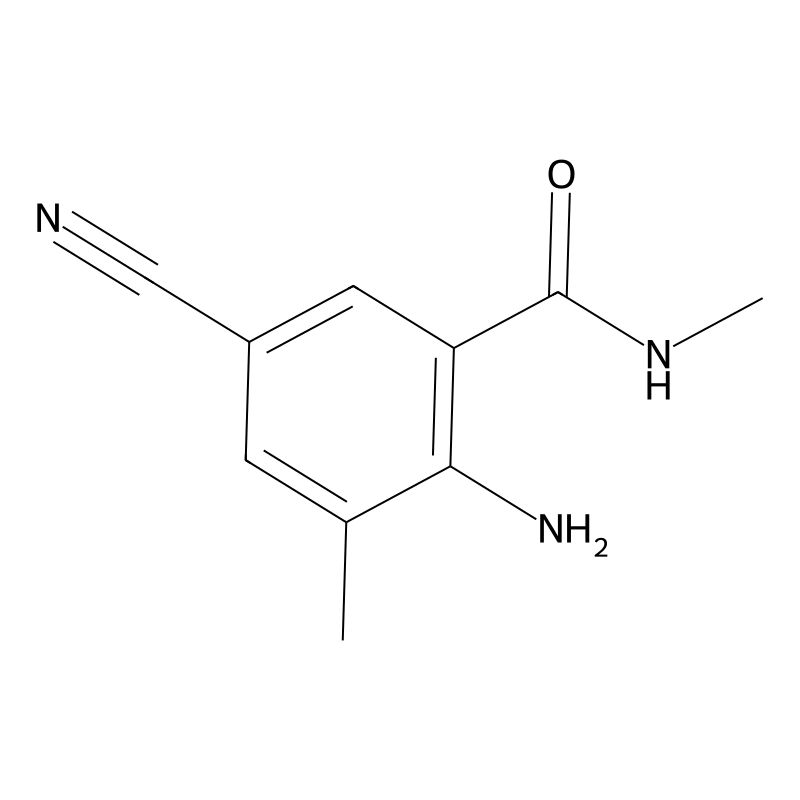2-Amino-5-cyano-N,3-dimethylbenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Chemical synthesis: A patent describes a method for producing 2-Amino-5-cyano-N,3-dimethylbenzamide. This suggests that researchers may be interested in studying its synthesis or using it as a building block for more complex molecules [CN103702978A].
- Availability from chemical suppliers: The compound is available for purchase from several chemical suppliers, which indicates potential research interest [, , ].
2-Amino-5-cyano-N,3-dimethylbenzamide is an organic compound characterized by the presence of an amino group, a cyano group, and a dimethylbenzamide structure. Its molecular formula is C${11}$H${12}$N$_{4}$O, and it has a molecular weight of approximately 216.24 g/mol. The compound is known for its crystalline structure, with a melting point in the range of 133-135 °C .
The compound's structure includes a benzene ring substituted with an amino group at the 2-position and a cyano group at the 5-position, along with two methyl groups at the 3-position. This specific arrangement contributes to its chemical properties and biological activities.
- Nucleophilic substitution: The reaction of 2-amino-5-bromo-N,3-dimethylbenzamide with sodium cyanide in a solvent such as tetrahydrofuran (THF) or N,N-dimethylacetamide under controlled temperatures leads to the formation of 2-amino-5-cyano-N,3-dimethylbenzamide .
- Catalytic processes: The use of palladium catalysts in combination with zinc dust facilitates the reaction, enhancing yield and purity .
Research indicates that 2-amino-5-cyano-N,3-dimethylbenzamide exhibits notable biological activities, particularly in:
- Anticancer properties: Preliminary studies suggest potential inhibitory effects on cancer cell lines, though detailed mechanisms remain to be fully elucidated.
- Enzyme inhibition: The compound may interact with specific enzymes involved in metabolic pathways, offering avenues for therapeutic applications.
Further investigation into its pharmacological profile is warranted to establish its efficacy and safety in clinical settings.
The synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide can be achieved through several methods:
- Direct cyanation: Reacting 2-amino-5-bromo-N,3-dimethylbenzamide with sodium cyanide in THF or N,N-dimethylacetamide under nitrogen atmosphere yields high-purity products (up to 99% purity) through nucleophilic substitution .
- Use of copper cyanide: Another method involves reacting ester derivatives with cuprous cyanide under elevated temperatures (around 170 °C), which also produces the desired compound efficiently .
- Column chromatography: Post-reaction purification often involves column chromatography to isolate the product from by-products and unreacted materials.
2-Amino-5-cyano-N,3-dimethylbenzamide finds applications in various fields:
- Pharmaceutical industry: Its potential as an anticancer agent positions it as a candidate for drug development.
- Chemical synthesis: It serves as an intermediate in synthesizing other complex organic compounds.
- Research: Utilized in studies exploring enzyme interactions and metabolic pathways.
Several compounds share structural features with 2-amino-5-cyano-N,3-dimethylbenzamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-cyanobenzoic acid | Contains a carboxylic acid instead of amide | Known for anti-inflammatory properties |
| N,N-Dimethyl-4-cyanobenzamide | Similar dimethyl substitution but different position | Exhibits different solubility characteristics |
| 4-Amino-5-cyanobenzamide | Amino group at position 4 instead of position 2 | Potentially different biological activities |
The uniqueness of 2-amino-5-cyano-N,3-dimethylbenzamide lies in its specific arrangement of functional groups and substituents that contribute to its distinct chemical reactivity and biological profile. Further comparative studies could enhance understanding of its potential applications relative to these similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








